3-Butyn-1-ol, 4-(2-thiazolyl)-
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Overview
Description
3-Butyn-1-ol, 4-(2-thiazolyl)- is an organic compound with the molecular formula C7H7NOS. This compound is characterized by the presence of a butynyl group and a thiazolyl group, making it a versatile molecule in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(2-thiazolyl)- can be achieved through several methods. One common approach involves the reaction of 3-butyn-1-ol with thiazole derivatives under specific conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Butyn-1-ol, 4-(2-thiazolyl)- often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Butyn-1-ol, 4-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-Butyn-1-ol, 4-(2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Butyn-1-ol, 4-(2-thiazolyl)- involves its interaction with specific molecular targets. The thiazolyl group can bind to enzymes or receptors, modulating their activity. The butynyl group can undergo chemical transformations, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: A simpler analog without the thiazolyl group.
4-(2-Thiazolyl)-1-butanol: A compound with a similar structure but different functional groups.
2-Hydroxyethylacetylene: Another related compound with a hydroxyl group and an alkyne.
Uniqueness
3-Butyn-1-ol, 4-(2-thiazolyl)- is unique due to the combination of the butynyl and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)but-3-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-5-2-1-3-7-8-4-6-10-7/h4,6,9H,2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMJHBPIHWEXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C#CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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